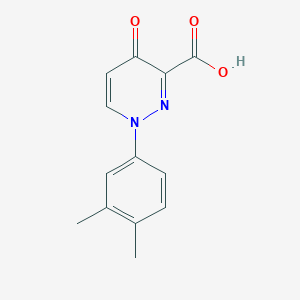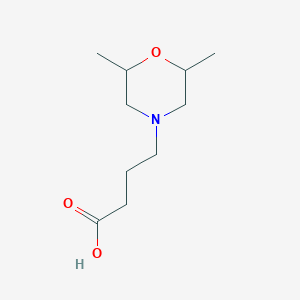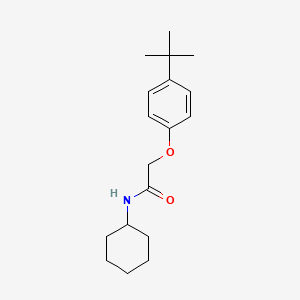![molecular formula C15H16N2OS B12116202 Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- CAS No. 1152505-03-7](/img/structure/B12116202.png)
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- is a complex organic compound that features a benzenecarbothioamide core with a pyridinyl ethoxy methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenecarbothioamide with 2-(2-pyridinyl)ethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridinyl group can facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarbothioamide, 4-chloro-N-[2-(dimethylamino)ethyl]-N-2-pyridinyl-: Similar structure but with a chloro and dimethylamino substituent.
Benzenecarbothioamide, N-methyl-N-2-pyridinyl-: Contains a methyl group instead of the ethoxy methyl group.
Uniqueness
Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- is unique due to its specific substituent pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Numéro CAS |
1152505-03-7 |
|---|---|
Formule moléculaire |
C15H16N2OS |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
4-(2-pyridin-2-ylethoxymethyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H16N2OS/c16-15(19)13-6-4-12(5-7-13)11-18-10-8-14-3-1-2-9-17-14/h1-7,9H,8,10-11H2,(H2,16,19) |
Clé InChI |
PTAUOSFQLPBXAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCOCC2=CC=C(C=C2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12116125.png)
![[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12116136.png)




![(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one](/img/structure/B12116170.png)






![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
